4-({1-[(3-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
4-({1-[(3-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a sulfonyl group, and a fluorobenzyl moiety, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
The synthesis of 4-({1-[(3-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonyl and fluorobenzyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-({1-[(3-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Studying its reactivity and interactions with other compounds to develop new synthetic methodologies.
Biology: Investigating its potential as a bioactive molecule in various biological assays.
Medicine: Exploring its therapeutic potential in treating diseases or as a lead compound for drug development.
Industry: Utilizing its unique chemical properties in the development of new materials or industrial processes
Mechanism of Action
The mechanism of action of 4-({1-[(3-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 4-({1-[(3-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrrolidine derivatives, sulfonyl-containing molecules, and fluorobenzyl-substituted compounds.
Properties
IUPAC Name |
4-[1-[(3-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-13-8-17(10-18(22)20(13)2)25-16-6-7-21(11-16)26(23,24)12-14-4-3-5-15(19)9-14/h3-5,8-10,16H,6-7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIQZNOTSRASBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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